3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one
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Overview
Description
3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its antiproliferative activity against cancer cells.
Indole derivatives: Share similar biological activities, including antiviral and anticancer properties.
Uniqueness
3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-14-11-9-13(10-12-14)19-18-16(7-4-8-17(18)23)21-22(19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWOYQHTFZWKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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